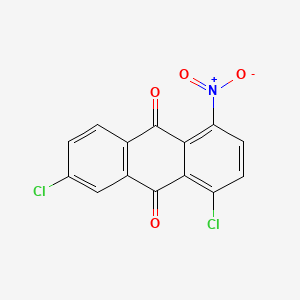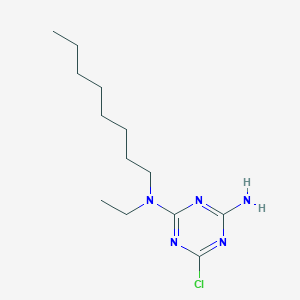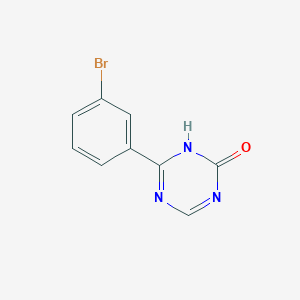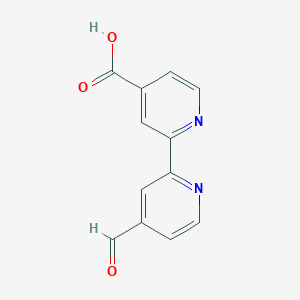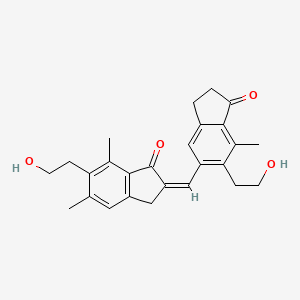![molecular formula C10H10ClN3O B13135199 5'-Amino-[2,3'-bipyridin]-6'(1'H)-one hydrochloride](/img/structure/B13135199.png)
5'-Amino-[2,3'-bipyridin]-6'(1'H)-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5’-Amino-[2,3’-bipyridin]-6’(1’H)-one hydrochloride is a chemical compound with a unique structure that includes a bipyridine core
准备方法
The synthesis of 5’-Amino-[2,3’-bipyridin]-6’(1’H)-one hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the bipyridine core: This can be achieved through a coupling reaction between two pyridine derivatives.
Introduction of the amino group: This step often involves the use of reagents such as ammonia or amines under specific conditions to introduce the amino group at the desired position.
Formation of the hydrochloride salt: The final step involves the reaction of the amino-bipyridine compound with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
化学反应分析
5’-Amino-[2,3’-bipyridin]-6’(1’H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and specific temperatures and pressures to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
5’-Amino-[2,3’-bipyridin]-6’(1’H)-one hydrochloride has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals, which can be studied for their catalytic properties.
Biology: This compound can be used in biochemical assays to study enzyme interactions and protein binding.
Industry: It can be used in the development of materials with specific properties, such as conductivity or fluorescence, for use in sensors or electronic devices.
作用机制
The mechanism by which 5’-Amino-[2,3’-bipyridin]-6’(1’H)-one hydrochloride exerts its effects depends on its interaction with molecular targets. In biological systems, it may bind to proteins or enzymes, altering their activity and leading to specific cellular responses. The bipyridine core allows it to form stable complexes with metal ions, which can be used to modulate catalytic activity in chemical reactions.
相似化合物的比较
Similar compounds to 5’-Amino-[2,3’-bipyridin]-6’(1’H)-one hydrochloride include other bipyridine derivatives such as 2,2’-bipyridine and 4,4’-bipyridine. These compounds share the bipyridine core but differ in the position and type of functional groups attached. The presence of the amino group in 5’-Amino-[2,3’-bipyridin]-6’(1’H)-one hydrochloride makes it unique, as it can participate in specific reactions and interactions that other bipyridine derivatives cannot.
Conclusion
5’-Amino-[2,3’-bipyridin]-6’(1’H)-one hydrochloride is a versatile compound with a wide range of applications in scientific research. Its unique structure and reactivity make it valuable in fields such as chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can help researchers harness its potential for various applications.
属性
分子式 |
C10H10ClN3O |
|---|---|
分子量 |
223.66 g/mol |
IUPAC 名称 |
3-amino-5-pyridin-2-yl-1H-pyridin-2-one;hydrochloride |
InChI |
InChI=1S/C10H9N3O.ClH/c11-8-5-7(6-13-10(8)14)9-3-1-2-4-12-9;/h1-6H,11H2,(H,13,14);1H |
InChI 键 |
VDSFRSRAZCLYAC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=CNC(=O)C(=C2)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


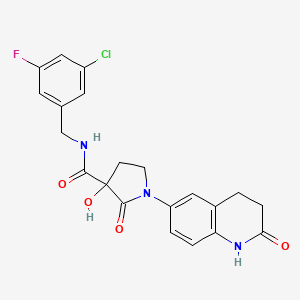
![3,3,13,13-Tetraoctyl-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene](/img/structure/B13135125.png)
